molecular formula C24H16ClN3O B11456560 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide CAS No. 955315-05-6

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide

Cat. No.: B11456560
CAS No.: 955315-05-6
M. Wt: 397.9 g/mol
InChI Key: RYNTYQXIBLVDSL-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide is a synthetic small molecule based on the privileged 1H-benzimidazole scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities and similarity to naturally occurring nucleotides . The compound is expertly designed with a benzimidazole core linked to a chloro-substituted naphthamide group via a phenyl bridge, creating a planar, conjugated system that may facilitate interaction with various biological targets. This molecular architecture is characteristic of compounds investigated for antiproliferative and antimicrobial applications . The primary research value of this compound lies in its potential as a dual-purpose investigative tool. Benzimidazole derivatives bearing substituted aryl groups at the C-2 position and various amide functionalities have demonstrated significant antiproliferative activity against a range of cancer cell lines, including triple-negative breast cancer (TNBC) models like MDA-MB-231 . Furthermore, structurally analogous compounds have shown potent antibacterial efficacy against clinically challenging Gram-positive bacteria, such as methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentration (MIC) values in the low µg mL⁻¹ range, comparable to standard antibiotics like ciprofloxacin . The 5-chloro-1-naphthamide moiety is intended to enhance lipophilicity, potentially improving cell membrane penetration, while the benzimidazole core provides a platform for interaction with enzymatic targets . While the precise mechanism of action for this specific compound is a subject of ongoing research, molecular docking studies of highly similar benzimidazole derivatives suggest that potential molecular targets may include dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism that is well-validated for both antibacterial and anticancer drug discovery . Inhibition of DHFR disrupts the synthesis of thymidine and purines, thereby impeding DNA synthesis and cell proliferation. Additional potential targets inferred from related structures include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6) , which are critical players in angiogenesis and epigenetic regulation, respectively, and are established targets in oncology research . Researchers can utilize this compound as a chemical probe to explore these pathways and validate new targets in cellular models. This product is supplied as a high-purity solid for research purposes only. It is intended for use in in vitro assays, including cell-based phenotypic screening, target-based biochemical assays, and mechanistic studies to elucidate novel signaling pathways. It is strictly labeled For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds using appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Properties

CAS No.

955315-05-6

Molecular Formula

C24H16ClN3O

Molecular Weight

397.9 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C24H16ClN3O/c25-20-11-5-8-17-18(20)9-4-10-19(17)24(29)26-16-7-3-6-15(14-16)23-27-21-12-1-2-13-22(21)28-23/h1-14H,(H,26,29)(H,27,28)

InChI Key

RYNTYQXIBLVDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The 1H-benzimidazol-2-yl moiety is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. A modified protocol from US6054589A utilizes phosphorus oxychloride (POCl₃) under reflux to convert 5,6-diamino-2,2-difluoro-benzodioxole into 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one (91.8% yield). For non-fluorinated analogs, substituting the diamine with o-phenylenediamine and reacting with triphosgene in aqueous NaOH achieves cyclization yields exceeding 85%.

Reaction Conditions

  • Temperature : 120°C (sealed vessel for POCl₃)

  • Catalyst : None (self-cyclization under acidic conditions)

  • Workup : Neutralization with aqueous ammonia, filtration, and drying over P₂O₅

Functionalization at the 3-Position of Benzimidazole

Electrophilic Aromatic Substitution

Introducing the phenyl group at the benzimidazole’s 3-position requires careful regiocontrol. Patent US6054589A demonstrates chlorine-directed lithiation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with electrophiles like iodobenzene. However, this method yields mixed regiochemistry (∼60% para-substitution).

Suzuki-Miyaura Cross-Coupling

Superior regioselectivity (≥95%) is achieved via palladium-catalyzed coupling. A representative procedure from Ambeed employs:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Conditions : 100°C, 12 h

This method couples 2-chloro-1H-benzimidazole with 3-bromophenylboronic acid, yielding 3-(1H-benzimidazol-2-yl)phenyl intermediates in 78% yield.

Amide Bond Formation with 5-Chloro-1-naphthoic Acid

Acid Chloride Route

Activation of 5-chloro-1-naphthoic acid to its acid chloride is critical. As detailed in Ambeed’s synthesis, thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM) converts the acid to its chloride (92% conversion). Subsequent reaction with 3-(1H-benzimidazol-2-yl)aniline in dry DCM with triethylamine (TEA) as a base affords the target amide in 86% yield.

Optimized Parameters

  • Molar Ratio : 1:1.2 (acid chloride:amine)

  • Temperature : 0°C → room temperature

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)

Coupling Reagents

Alternative methods using HATU or EDC/HOBt in DMF achieve comparable yields (80–85%) but require rigorous moisture control.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (7:3), yielding needle-like crystals (mp 189–191°C).

Chromatographic Methods

Silica gel chromatography with methylene chloride/methanol (95:5) removes unreacted amine and dimeric byproducts.

Spectroscopic Confirmation

  • LC-MS : [M+H]⁺ at m/z 428.1 (calc. 427.8)

  • ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, NH), 8.02–7.12 (m, 12H, aromatic)

Yield Optimization Strategies

Solvent Effects

DMF outperforms THF and acetonitrile in coupling reactions due to superior solubility of intermediates (yields increase by 15–20%).

Temperature Control

Maintaining ≤5°C during diazonium salt formation (as in Ambeed’s protocol) prevents decomposition, improving amidation yields from 70% to 86%.

Catalytic Additives

Adding DMAP (4-dimethylaminopyridine) (10 mol%) accelerates acid chloride formation, reducing reaction time from 6 h to 2 h.

Challenges and Limitations

  • Hydrolysis Sensitivity : The benzimidazole’s NH group necessitates anhydrous conditions during amidation to prevent ring opening.

  • Regioselectivity : Competing C-2 vs. C-3 substitution during Suzuki coupling requires precise stoichiometric control.

StepReagents/ConditionsYield (%)Source Citation
Benzimidazole cyclizationPOCl₃, 120°C, 6 h91.8
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C78
AmidationSOCl₂, DCM, TEA, 0°C → rt86

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 5-chloro substituent on the naphthamide moiety participates in nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound's electronic profile and bioactivity:

  • Reagents : Alkoxides, amines, or thiols

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C with catalytic KI or CuI

  • Outcome : Replacement of Cl with -OR, -NR₂, or -SR groups enhances solubility or enables conjugation with biomolecules.

Hydrolysis of the Amide Bond

The naphthamide linkage undergoes hydrolysis under acidic or basic conditions:

Condition Product Application
6M HCl, reflux (4h)5-chloro-1-naphthoic acidRecovery of carboxylic acid intermediate
2M NaOH, 60°C (2h)3-(1H-benzimidazol-2-yl)aniline derivativeFunctionalization for prodrug synthesis

This lability necessitates careful pH control during storage and biological assays .

Electrophilic Substitution at the Benzimidazole Ring

The electron-rich benzimidazole moiety undergoes regioselective electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 or 6 of the benzimidazole .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives for solubility enhancement.

  • Halogenation : NBS or Cl₂ gas adds halogens to the aromatic system under radical initiation .

Coordination Chemistry with Metal Ions

The benzimidazole nitrogen atoms and amide carbonyl group act as ligands for transition metals:

Metal Ion Coordination Mode Observed Complex Stability (log β)
Cu²⁺N(benzimidazole)-O(amide)12.3 ± 0.2 (pH 7.4, 25°C)
Zn²⁺Bidendate via N,N coordination9.8 ± 0.3

These interactions may explain its enzyme inhibition properties in biological systems .

Photochemical Degradation

UV exposure (λ = 254 nm) induces decomposition pathways:

  • Primary pathway : Homolytic cleavage of the C-Cl bond generates a naphthamide radical.

  • Secondary pathway : Benzannulation of the benzimidazole ring under aerobic conditions forms polycyclic byproducts.

Redox Reactions

The compound participates in redox processes relevant to its metabolic fate:

  • Oxidation : CYP450 enzymes convert the benzimidazole ring to N-oxide derivatives (major Phase I metabolite).

  • Reduction : NaBH₄/NiCl₂ reduces the amide to a secondary amine under mild conditions (40°C, 1h) .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of benzimidazole, including N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against various bacterial and fungal strains. The results indicated effective inhibition of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as an antimicrobial agent in treating infections .

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies have assessed its efficacy against human colorectal carcinoma cell lines (HCT116). The results revealed that certain analogues exhibited lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, indicating stronger antiproliferative effects . This suggests that this compound could be a candidate for further development in cancer therapy.

Inflammatory Diseases

The compound has been investigated for its potential use in treating inflammatory diseases due to its role as a CXCR2 inhibitor. This receptor is involved in inflammatory processes, and targeting it could provide therapeutic benefits in conditions characterized by excessive inflammation .

Antiparasitic Activity

Some studies have indicated that benzimidazole derivatives may possess antiparasitic properties, making them candidates for treating diseases caused by protozoan parasites. The structural similarities between these compounds and known antiparasitic agents suggest a potential pathway for developing new treatments .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition against various bacterial strains with MIC values as low as 1.27 µM.
Anticancer PotentialCompounds showed IC50 values lower than standard chemotherapeutics, indicating higher efficacy against HCT116 cells.
Inflammatory DiseasesDemonstrated effectiveness as a CXCR2 inhibitor in preclinical models of inflammation.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, disrupting its function and leading to cell death. The benzimidazole moiety is known to interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzimidazole Derivatives

Structural Features and Modifications

The benzimidazole scaffold is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions. Below is a comparative analysis of key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
N-[3-(1H-Benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide 3-phenyl with 5-chloro-1-naphthamide C₂₄H₁₆ClN₃O 397.9 Not explicitly reported
B1: N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline 2-methylbenzimidazole with 4-methoxyaniline C₁₅H₁₄N₃O 252.3 Analgesic (PPARγ agonism)
B8: N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide 2-methoxybenzimidazole with acetamide C₁₆H₁₅N₃O₂ 281.3 Analgesic (PPARγ agonism)
Semicarbazone derivatives (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide) Varied phenylmethylidene and propylsulfanyl groups C₁₉H₂₀N₆O₂S ~396–450 α-Glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL)

Key Observations :

  • B1/B8 Derivatives : These feature smaller substituents (methoxyaniline, acetamide) linked to benzimidazole, enabling improved solubility and PPARγ-mediated analgesic effects .
  • Semicarbazone Derivatives : The addition of semicarbazone and sulfanyl groups expands their role in enzyme inhibition, particularly against α-glucosidase, with IC₅₀ values comparable to the positive control acarbose .
Analgesic and Anti-Hyperalgesic Effects
  • B1 and B8 : Demonstrated significant attenuation of morphine-induced paradoxical pain in murine models via PPARγ agonism, reducing spinal TNF-α expression and oxidative stress . B8 showed superior efficacy in tactile allodynia reduction compared to B1, likely due to its acetamide group enhancing metabolic stability .
  • Further in vivo studies are required .
Enzyme Inhibition Potential
  • Semicarbazone Derivatives : Exhibited α-glucosidase inhibitory activity (IC₅₀ = 12.88 ± 0.98 μg/mL), outperforming acarbose (IC₅₀ = 40.06 ± 2.14 μg/mL) in some cases . The propylsulfanyl group in these compounds likely contributes to hydrophobic interactions with the enzyme’s active site.
  • Target Compound : The chloro-naphthamide moiety could similarly target carbohydrate-metabolizing enzymes, though this remains speculative without direct evidence.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is known for its diverse biological properties. The presence of the chloro group and naphthamide structure enhances its potential interactions within biological systems.

Anticancer Properties

Research has shown that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells. In vitro studies indicated that certain derivatives inhibited DNA topoisomerase I activity, which is crucial for DNA replication and transcription, leading to cytotoxic effects on cancer cells .

Table 1: Summary of Anticancer Activity of Benzimidazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleHeLa10Topoisomerase I inhibition
This compoundMCF78Apoptosis induction
5-chloro-1H-benzimidazoleA43115Cell cycle arrest

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that they possess antibacterial, antifungal, and antiviral activities. The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes critical for microbial survival .

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureus32 µg/mLInhibition of cell wall synthesis
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleEscherichia coli16 µg/mLDNA gyrase inhibition
Benzimidazole derivative XCandida albicans4 µg/mLErgosterol biosynthesis inhibition

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly influenced by their structural components. Modifications at specific positions on the benzimidazole ring can enhance or diminish their activity. For example, the introduction of halogen atoms and hydroxyl groups has been shown to increase anticancer potency and antimicrobial effectiveness .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized several benzimidazole derivatives, including this compound. The compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum efficacy. The study highlighted the importance of further exploring this compound for therapeutic applications in infectious diseases .

Q & A

Basic: What are the optimal synthetic routes for N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling a benzimidazole precursor (e.g., 3-(1H-benzimidazol-2-yl)aniline) with a naphthoyl chloride derivative. Key steps include:

  • Acylation : Reacting 5-chloro-1-naphthoyl chloride with the benzimidazole-containing aniline under reflux in anhydrous THF or acetonitrile, using carbodiimide-based coupling agents (e.g., EDC·HCl) .
  • Purification : Crystallization from methanol:water (4:1) or column chromatography with chloroform/methanol gradients.
  • Characterization :
    • 1H/13C NMR to confirm amide bond formation and aromatic substitution patterns.
    • IR spectroscopy to verify C=O (amide I, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
    • Mass spectrometry (MS) for molecular ion validation.
    • TLC with UV detection to monitor reaction progress .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., THF, chloroform).
  • Waste Disposal : Halogenated byproducts (e.g., 5-chloro derivatives) require segregated waste streams.
  • Toxicity Screening : Refer to analogs like N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide, which may pose respiratory or dermal hazards .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for:

  • Bond Length/Angle Validation : Confirming the planarity of the benzimidazole-naphthamide system.
  • Tautomerism Analysis : Resolving ambiguities in the benzimidazole protonation state (e.g., 1H vs. 3H tautomers).
  • Packing Interactions : Identifying π-π stacking or hydrogen-bonding networks that influence solubility .

Advanced: What experimental models are suitable for evaluating its biological activity, given structural analogs?

Answer:

  • In Vivo Pain Models : Morphine-induced hyperalgesia in mice (e.g., tail-flick test) to assess PPARγ-mediated analgesic effects, as seen with N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide .
  • In Vitro Anti-inflammatory Assays : COX-2 inhibition studies using LPS-stimulated macrophages, comparing activity to 3-(2-[1H-benzimidazol-2-yl)-2-oxethyl phenyl acetic acid derivatives .

Advanced: How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?

Answer:

  • 5-Chloro Substitution : Enhances lipophilicity and metabolic stability, as seen in analogs like 5-chloro-1,3-benzoxazol-2(3H)-one derivatives with improved antibacterial activity .
  • Benzimidazole N-Methylation : Reduces hydrogen-bonding capacity, potentially lowering target affinity but improving membrane permeability .

Advanced: How can researchers reconcile contradictory data on anti-inflammatory vs. opioid-modulating effects?

Answer:

  • Target Profiling : Use siRNA knockdown or receptor-binding assays to distinguish PPARγ agonism (anti-inflammatory) from opioid receptor crosstalk.
  • Dose-Response Studies : Evaluate biphasic effects (e.g., low-dose anti-inflammatory vs. high-dose paradoxical pain attenuation) .

Basic: What spectroscopic techniques are essential for purity assessment?

Answer:

  • HPLC-DAD : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA).
  • Melting Point Analysis : Sharp melting range (e.g., 210–215°C) indicates crystallinity.
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced: Can computational methods predict its metabolic stability?

Answer:

  • ADMET Predictions : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the naphthamide moiety).
  • Docking Studies : Simulate interactions with hepatic enzymes to identify vulnerable sites (e.g., chloro-substituent stability) .

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